2-Methylcysteinesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcysteinesulfinic acid: is an organic compound with the molecular formula C4H9NO4S. It is a derivative of cysteine, an amino acid, and contains a sulfinic acid group. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcysteinesulfinic acid typically involves the oxidation of 2-Methylcysteine. One common method is the reaction of 2-Methylcysteine with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows: [ \text{2-Methylcysteine} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcysteinesulfinic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.
Reduction: Reduction reactions can revert the sulfinic acid group back to a thiol group.
Substitution: The sulfinic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sulfonyl chlorides (RSO2Cl) or amines (RNH2).
Major Products Formed:
Oxidation: 2-Methylcysteinesulfonic acid.
Reduction: 2-Methylcysteine.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
2-Methylcysteinesulfinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a model compound for studying the behavior of sulfinic acids in biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.
Industry: Its derivatives are explored for use in materials science and as intermediates in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methylcysteinesulfinic acid involves its interaction with various molecular targets and pathways:
Oxidative Stress: The sulfinic acid group can act as a redox-active center, participating in redox reactions that modulate oxidative stress.
Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.
Signal Transduction: It may influence cellular signaling pathways by modifying the redox state of key signaling molecules
Comparison with Similar Compounds
Cysteinesulfinic acid: Similar structure but lacks the methyl group.
Methionine sulfoxide: Contains a sulfoxide group instead of a sulfinic acid group.
Taurine: Contains a sulfonic acid group instead of a sulfinic acid group.
Uniqueness: 2-Methylcysteinesulfinic acid is unique due to the presence of both a methyl group and a sulfinic acid group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
84888-75-5 |
---|---|
Molecular Formula |
C4H9NO4S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyl-3-sulfinopropanoic acid |
InChI |
InChI=1S/C4H9NO4S/c1-4(5,3(6)7)2-10(8)9/h2,5H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1 |
InChI Key |
RHJTXIFKACRYOA-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@](CS(=O)O)(C(=O)O)N |
Canonical SMILES |
CC(CS(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.